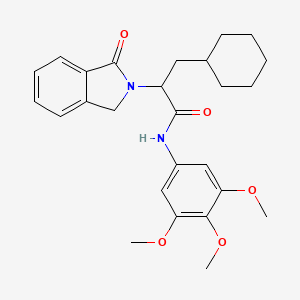

![molecular formula C20H16FNO3 B2687699 2-Fluoro-4-{[(4-methoxyanilino)carbonyl]oxy}-1,1'-biphenyl CAS No. 477862-49-0](/img/structure/B2687699.png)

2-Fluoro-4-{[(4-methoxyanilino)carbonyl]oxy}-1,1'-biphenyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

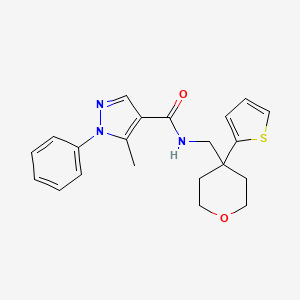

2-Fluoro-4-{[(4-methoxyanilino)carbonyl]oxy}-1,1’-biphenyl is a fascinating chemical compound with diverse applications in scientific research. It is a fluorinated biphenyl compound .

Chemical Reactions Analysis

4-Fluorobiphenyl, a similar compound, undergoes biochemical degradation in the presence of various mycorrhizal fungi to afford 4-fluorobiphen-4′-ol and 4-fluorobiphen-3′-ol as major products . Specific chemical reactions involving 2-Fluoro-4-{[(4-methoxyanilino)carbonyl]oxy}-1,1’-biphenyl are not mentioned in the searched resources.Applications De Recherche Scientifique

Organic Synthesis and Material Science

Oxazoles as Synthons for Aryl-Aryl Coupling : Oxazoles substituted with methoxy-, fluoro-, or difluorophenyl groups have been utilized in reactions with aryl magnesium bromide or aryl lithium to produce substituted biphenyl or terphenyl products. These oxazole groups were converted into esters, acids, or amides, indicating the versatility of such compounds in synthesizing complex aromatic structures, which could be related to the synthesis and applications of 2-Fluoro-4-{[(4-methoxyanilino)carbonyl]oxy}-1,1'-biphenyl (Cram, Bryant, & Doxsee, 1987).

Photoluminescent Materials through Enzymatic Polymerization : The enzymatic oxidative polymerization of fluoro-substituted phenols, such as 4-fluoroguaiacol, led to the creation of novel materials with fluorescence emissions under UV light. This process underscores the potential of fluoro-substituted compounds in developing new photoluminescent materials, hinting at possible applications of this compound in similar contexts (López et al., 2014).

Advanced Organic Chemistry Methodologies

Fluorination Techniques for Organic Compounds : Research into selective fluorofunctionalization of alkenes under mild conditions highlights the significance of fluorine in modifying organic molecules. Fluorinated compounds, such as those involving fluoro-substituted biphenyls, are crucial in pharmaceuticals and agrochemicals due to their unique properties (Stavber, Zupan, Poss, & Shia, 1995). These methodologies may be applicable in the synthesis and functionalization of this compound.

Catalytic Fluoromethylation of Carbon-Carbon Multiple Bonds : The development of photoredox-catalyzed fluoromethylation techniques underscores the growing importance of incorporating fluorine into organic compounds. These methods offer efficient and selective pathways for modifying carbon frameworks, which could be relevant for derivatives of this compound (Koike & Akita, 2016).

Analyse Biochimique

Biochemical Properties

The biochemical properties of 2-Fluoro-4-{[(4-methoxyanilino)carbonyl]oxy}-1,1’-biphenyl are not fully understood. It is known that the compound can participate in various biochemical reactions . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Molecular Mechanism

The molecular mechanism of action of 2-Fluoro-4-{[(4-methoxyanilino)carbonyl]oxy}-1,1’-biphenyl is not yet fully understood. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 2-Fluoro-4-{[(4-methoxyanilino)carbonyl]oxy}-1,1’-biphenyl in laboratory settings are not well documented. Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Propriétés

IUPAC Name |

(3-fluoro-4-phenylphenyl) N-(4-methoxyphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FNO3/c1-24-16-9-7-15(8-10-16)22-20(23)25-17-11-12-18(19(21)13-17)14-5-3-2-4-6-14/h2-13H,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGXWLEHLAVKRDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)OC2=CC(=C(C=C2)C3=CC=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2687623.png)

![3-[(4-fluorobenzoyl)amino]-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide](/img/no-structure.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-methylthiophene-2-carboxamide](/img/structure/B2687629.png)

![4-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2687630.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(2-thienyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2687632.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2687638.png)